

Application Notes and Protocols: Biological Evaluation of 2-(4-Methoxyphenyl)-1H-benzimidazole Derivatives

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Compound of Interest

Compound Name: 2-(4-methoxyphenyl)-1H-benzimidazole

Cat. No.: B1347242

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Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, **2-(4-methoxyphenyl)-1H-benzimidazole** and its derivatives have emerged as a "privileged scaffold," demonstrating a wide spectrum of biological effects, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.^{[1][2]} This document provides a detailed overview of the biological evaluation of these compounds, summarizing key quantitative data, outlining experimental protocols, and illustrating relevant biological pathways.

I. Anticancer Activity

Derivatives of **2-(4-methoxyphenyl)-1H-benzimidazole** have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR2, EGFR, and topoisomerase.^{[3][4][5]}

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives against different cancer cell lines.

Compound ID	Derivative/Hybrid Structure	Cancer Cell Line	IC50 (μM)	Reference
4r	Benzimidazole-Oxadiazole Hybrid with 2,4-dichloro group	PANC-1	5.5	[3][6]
A549	0.3	[3][6]		
MCF-7	0.5	[3][6]		
4s	Benzimidazole-Oxadiazole Hybrid with 3,4-dihydroxy group	PANC-1	6.6	[3][6]
A549	Not Reported	[3][6]		
MCF-7	1.2	[3][6]		
4c	Benzimidazole-Oxadiazole Hybrid	MCF-7	6.1	[3][6]
5a	Benzimidazole-Triazole Hybrid	HepG-2	<10	[4][7]
6g	Benzimidazole-Triazole Hybrid	HepG-2, HCT-116, MCF-7, HeLa	Potent Activity	[4]
11	1,3,4-Oxadiazole/Benzimidazole Hybrid	MCF-7	1.87	[8]
MDA-MB-231	5.67	[8]		
24	N-Alkylated-2-(substituted phenyl)-1H-benzimidazole	MDA-MB-231	16.38	[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

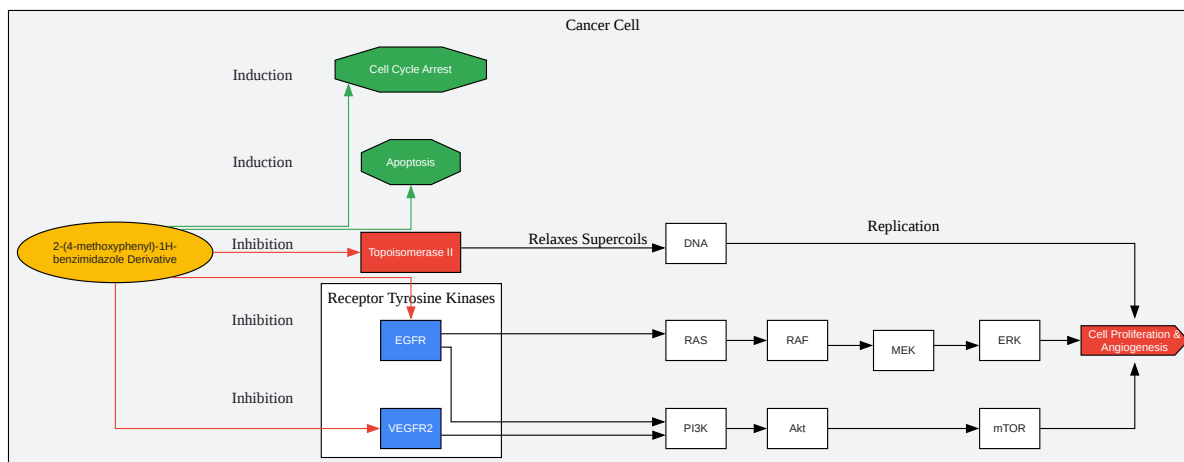
- **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives
- Human cancer cell lines (e.g., PANC-1, MCF-7, A549)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 μ L of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

- Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization: Anticancer Mechanism of Action



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Caption: Simplified signaling pathways targeted by **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives.

II. Antimicrobial and Antifungal Activity

These compounds have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their broad-spectrum antimicrobial properties make them interesting candidates for the development of new anti-infective agents.

Data Presentation: Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values of various **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives against different microbial strains.

Compound ID	Derivative Structure	Microbial Strain	MIC (µg/mL)	Reference
2g	N-heptyl-2-(4-methoxyphenyl)	Streptococcus faecalis	8	[9]
Staphylococcus aureus	4	[9]		
MRSA	4	[9]		
1b, 1c, 2e, 2g	N-alkylated derivatives	Candida albicans	64	[9]
Aspergillus niger	64	[9]		
Compounds 13, 15, 18, 20, 21	2-[4-(1H-benzimidazol-1-yl)phenyl] derivatives	Candida albicans	Moderate Activity	[2]
6b, 6i, 6j	Benzimidazole-1,2,4-triazole hybrids	Candida glabrata	0.97	[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

Materials:

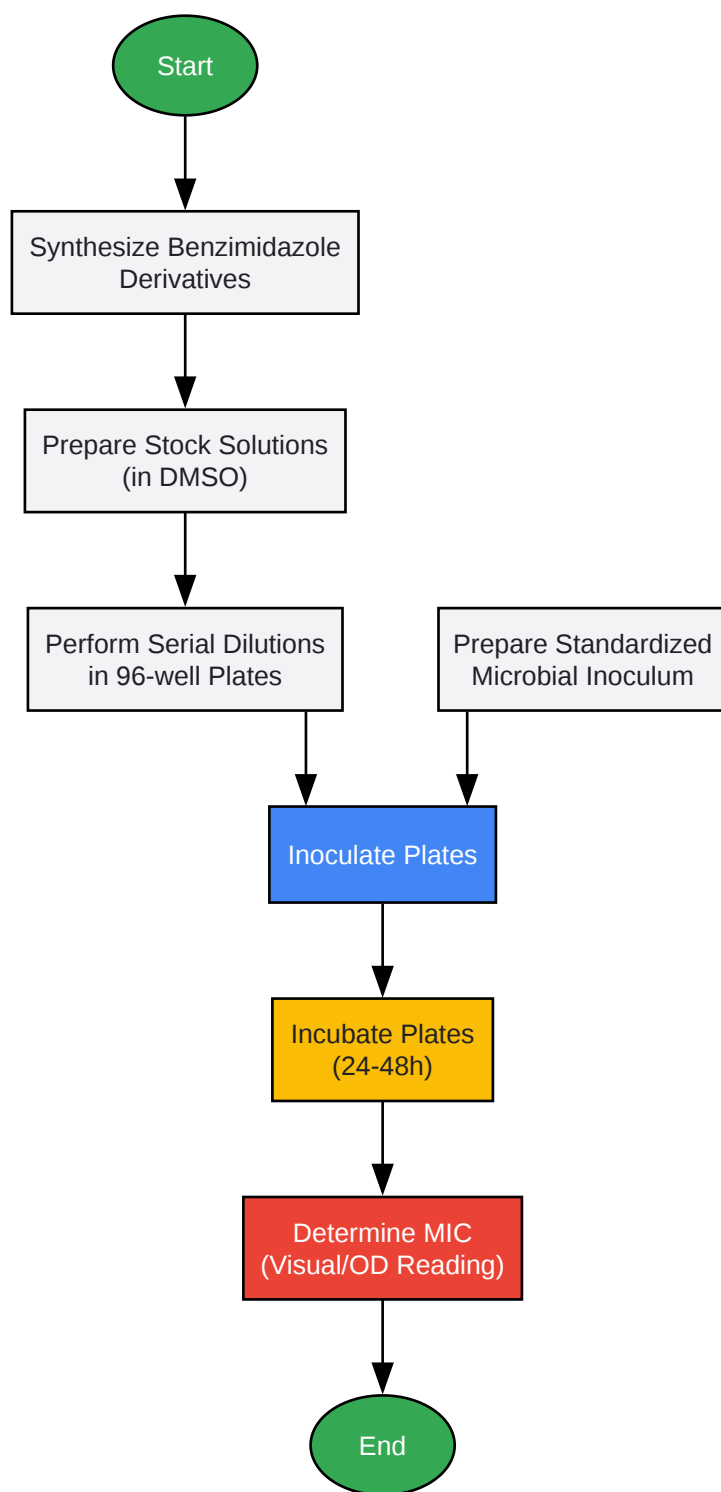
- **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives
- Bacterial strains (e.g., *S. aureus*, *E. coli*) and Fungal strains (e.g., *C. albicans*)

- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- 96-well microtiter plates
- Bacterial/Fungal inoculum standardized to 0.5 McFarland
- Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
- Spectrophotometer or microplate reader

Procedure:

- **Compound Preparation:** Prepare a stock solution of the test compound in DMSO. Make serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
- **Inoculum Preparation:** Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Add 100 μ L of the standardized inoculum to each well of the microtiter plate containing 100 μ L of the serially diluted compound.
- **Controls:** Include a positive control (broth with inoculum and standard drug), a negative control (broth only), and a growth control (broth with inoculum).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualization: Experimental Workflow for Antimicrobial Screening



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Enzyme Inhibition

The biological activities of **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives are often attributed to their ability to inhibit specific enzymes. For instance, some derivatives have been identified as potent inhibitors of α -amylase, an enzyme involved in carbohydrate metabolism.

Data Presentation: α -Amylase Inhibitory Activity

Compound ID	Derivative Structure	α -Amylase IC ₅₀ (μ M)	Reference
4	5-Chloro-2-(furan-2'-yl)-1H-benzo[d]imidazole	1.89 ± 0.25	[11]
10	Methylated derivative of compound 4	2.10 ± 0.09	[11]
Acarbose (Standard)		1.46 ± 0.26	[11]

Experimental Protocol: α -Amylase Inhibition Assay

This protocol details the procedure for evaluating the α -amylase inhibitory activity of the test compounds.

Materials:

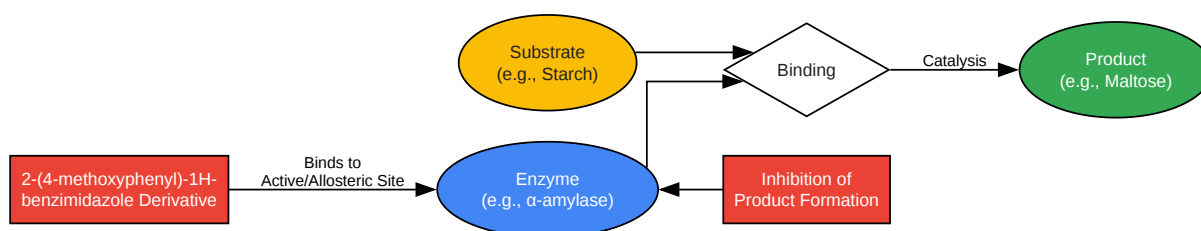
- **2-(4-methoxyphenyl)-1H-benzimidazole** derivatives
- Porcine pancreatic α -amylase
- Starch solution (1% w/v)
- Phosphate buffer (pH 6.9)
- Dinitrosalicylic acid (DNSA) reagent
- Acarbose (positive control)
- 96-well plates
- Water bath

- Spectrophotometer

Procedure:

- Reaction Mixture Preparation: In a 96-well plate, mix 20 μ L of the test compound solution (at various concentrations), 20 μ L of α -amylase solution, and 20 μ L of phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for 20 minutes.
- Starch Addition: Add 20 μ L of starch solution to each well to initiate the enzymatic reaction.
- Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
- Reaction Termination: Stop the reaction by adding 80 μ L of DNSA reagent.
- Color Development: Heat the plate in a boiling water bath for 10 minutes.
- Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
- Data Analysis: Calculate the percentage of inhibition of α -amylase activity. The IC₅₀ value is determined as the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Visualization: Enzyme Inhibition Logical Relationship



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Caption: Logical diagram of competitive or non-competitive enzyme inhibition.

Conclusion

The **2-(4-methoxyphenyl)-1H-benzimidazole** scaffold represents a versatile platform for the design and development of novel therapeutic agents. The data and protocols presented herein provide a foundational resource for researchers engaged in the biological evaluation of these promising compounds. Further investigations into their structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to fully realize their therapeutic potential.

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